Cimetidine Impurity 3, chemically known as diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is identified as a significant impurity found in felodipine material and its tablet formulations. [] It belongs to the class of dihydropyridines and is structurally similar to felodipine, a calcium channel blocker used to treat hypertension. While Cimetidine Impurity 3 itself doesn't have therapeutic applications, its presence as an impurity is crucial for quality control and safety assessments of felodipine drug products. [] Research on Cimetidine Impurity 3 focuses on understanding its formation, potential toxicity, and methods for its control during drug manufacturing.
The synthesis of cimetidine involves several chemical reactions. One notable method includes the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole in a water-containing medium at controlled pH levels (8.0 to 9.5) . This reaction can yield pure crystalline cimetidine, but during this process, various impurities including impurity 3 may form.
The synthesis typically requires:
Cimetidine impurity 3 can form through side reactions during the synthesis of cimetidine. Notably, nitrosation reactions are a concern as they can lead to N-nitrosocimetidine, which is another known impurity . The formation of such impurities often occurs under acidic conditions where nitrite sources are present.
Key reactions include:
The mechanism by which cimetidine functions involves blocking histamine H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. While impurity 3 does not have a defined mechanism due to its status as an impurity, it may still interact with biological systems similarly but with potentially altered pharmacological effects.
Cimetidine impurity 3 exhibits several properties that are critical for its identification and characterization:
Impurities like cimetidine impurity 3 may exhibit varying stability under different storage conditions. Generally, they should be stored in closed containers at room temperature to prevent degradation.
Cimetidine impurity 3 primarily serves as a reference compound in analytical chemistry for quality control during pharmaceutical manufacturing. Its presence must be monitored through methods such as high-performance liquid chromatography (HPLC) to ensure that it remains within acceptable limits in drug formulations.
Cimetidine functions as a competitive antagonist at histamine H₂ receptors located on gastric parietal cells, effectively suppressing basal acid secretion and diminishing the volume and acidity of gastric juice. This mechanistic action underpins its therapeutic efficacy in managing peptic ulcers, gastroesophageal reflux disease (GERD), and pathological hypersecretory conditions. The complex molecular architecture of cimetidine—featuring an imidazole ring connected via a thioether linkage to a cyanoguanidine moiety—creates multiple points of vulnerability during synthesis and storage. Process-related impurities arise from incomplete reactions, side reactions, or residual intermediates, while degradants form through hydrolysis, oxidation, or thermal degradation pathways. These impurities collectively represent critical quality markers that must be monitored to ensure final product safety. The presence of structurally similar compounds like Impurity 3 necessitates comprehensive analytical separation strategies to accurately quantify these species at trace levels, typically below the Identification Thresholds established by ICH guidelines [1] [3] [10].
Pharmaceutical impurities fall under strict regulatory oversight through harmonized guidelines established by the International Council for Harmonisation (ICH) and pharmacopeial standards set by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). The ICH Q3A(R2) and Q3B(R2) guidelines classify impurities based on origin and provide validated analytical procedures for their detection and quantification. For elemental impurities, the ICH Q3D guideline establishes Permitted Daily Exposures (PDEs) for potentially toxic elements across multiple administration routes. Recent updates to USP General Chapter <232> align with ICH Q3D (R2), introducing PDEs for cutaneous and transcutaneous routes and correcting calculation errors for nickel (inhalation), gold (oral/parenteral/inhalation), and silver (parenteral). The USP General Chapter <233> details modern analytical procedures including inductively coupled plasma optical emission spectrometry (ICP-OES) and mass spectrometry (ICP-MS) for elemental impurity profiling. These regulatory instruments collectively mandate that impurities like Cimetidine Impurity 3 undergo rigorous identification, method validation, and specification setting throughout drug development and manufacturing [4] [7].
Table 2: Key Regulatory Thresholds for Impurities According to ICH Guidelines
Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
≤2g/day | 0.05% | 0.10% or 1.0mg (lower) | 0.15% or 1.0mg (lower) |
>2g/day | 0.03% | 0.05% | 0.05% |
Cimetidine Impurity 3 originates as a synthetic intermediate during the production of the active pharmaceutical ingredient. Its structure features an ethanol-substituted imidazole core rather than the methyl-substituted imidazole present in cimetidine, representing a homologous variant of the parent molecule. This structural divergence arises from the potential use of alternative precursors during the manufacturing process. The freebase form (80304-45-6) is typically isolated as the hydrochloride salt (38603-74-6) for analytical reference standard applications. The structural similarity between Impurity 3 and cimetidine presents significant analytical challenges for chromatographic separation due to comparable polarity and retention characteristics. The imidazole moiety in both compounds contributes to potential metal-chelating properties, which could theoretically influence drug stability through interactions with metallic catalysts or equipment surfaces during manufacturing. Understanding the formation pathways of this impurity enables manufacturers to optimize synthetic routes and purification processes, thereby minimizing its presence in final drug products. The EP designation (Cimetidine EP Impurity I) underscores its recognition as a critical process-related impurity requiring monitoring in pharmaceutical quality control laboratories [5] [9].
Advanced thermal analysis studies reveal that cimetidine undergoes complex solid-state transformations when subjected to elevated temperatures (160-180°C), generating stable tautomeric forms through reorganization of its cyanoguanidine moiety. While not directly forming Impurity 3, these studies demonstrate the structural lability of the cimetidine molecule under stress conditions. The multispectroscopic/chemometrics approach employed in these investigations—utilizing UV, FTIR, and NMR spectroscopy coupled with principal component analysis—provides a methodological blueprint for characterizing complex impurity mixtures. This analytical framework could be adapted to investigate the behavior and interactions of Impurity 3 within pharmaceutical matrices. The thermal degradation pathways observed in cimetidine underscore the importance of temperature control during manufacturing processes such as drying, milling, and compression, which could potentially influence impurity profiles including the formation or transformation of related compounds [8].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7